N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-Benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at position 5 and a benzhydryl (diphenylmethyl) carboxamide moiety at position 2. This structure combines lipophilic aromatic groups with a rigid bicyclic scaffold, making it a candidate for targeting enzymes or receptors requiring hydrophobic interactions. Its design likely aims to optimize binding affinity, metabolic stability, and selectivity .
Properties
IUPAC Name |
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-12-13-19-18(23-15)14-20(26-19)22(25)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,21H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIDUCIIKKDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furopyridine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furopyridine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the furopyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furopyridine oxides, while substitution reactions can introduce various functional groups onto the furopyridine ring .
Scientific Research Applications
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The furopyridine scaffold allows it to bind to various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
Furopyridine Derivatives
- 5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide (): Structural Differences: The furo[2,3-b]pyridine core (vs. [3,2-b] in the target) alters ring substitution patterns. Substituents include a 4-fluorophenyl group, tert-butylcarbamoyl, and difluoropropyl amino. The tert-butyl group may reduce solubility but increase steric shielding .
- 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Structural Differences: Incorporates an oxadiazole ring (a bioisostere for ester or amide groups) and trifluoroethyl amino. Functional Implications: The oxadiazole may improve hydrogen bonding or π-π stacking, while the trifluoroethyl group could enhance binding to hydrophobic pockets but increase toxicity risks .
Dihydropyridine Derivatives ():
- 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331): Structural Differences: A 1,4-dihydropyridine core (vs. furopyridine) with thioether, cyano, and methoxyphenyl groups. Functional Implications: Dihydropyridines typically target calcium channels. The thioether and methoxy groups may improve solubility but reduce CNS penetration due to higher polarity .
Substituent Analysis
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The benzhydryl group in the target compound increases logP, favoring blood-brain barrier penetration but risking hepatotoxicity. Fluorinated analogs (–2) balance lipophilicity with polarity .
- Metabolic Stability : Methyl and benzhydryl groups may slow oxidative metabolism compared to dihydropyridines (), which are prone to oxidation .
- Target Selectivity : The rigid furopyridine core may reduce off-target effects vs. flexible dihydropyridines, but bulkier substituents (e.g., benzhydryl) could limit binding to smaller active sites.
Biological Activity
N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of appropriate precursors. The compound features a furo-pyridine core that contributes to its biological properties. Structural modifications at the benzhydryl and carboxamide positions can significantly influence its activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. For example, compounds with similar structures have shown significant activity against viruses such as H5N1 and SARS-CoV-2. A study reported that derivatives containing fluorine atoms exhibited better antiviral activity, suggesting that halogenation might enhance efficacy against viral targets .
| Compound | Virus Target | IC50 (µM) | % Inhibition |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93% |
| 8h | SARS-CoV-2 | 3.669 | - |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrrolo-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
| Cell Line | Cytotoxicity (IC50 µM) |
|---|---|
| Ovarian Cancer | Moderate |
| Breast Cancer | Limited |
| Cardiac Cells | Minimal |
Enzyme Inhibition
The biological activity of this compound may also involve enzyme inhibition mechanisms. Studies on related compounds have indicated potential inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar compounds suggest that modifications to the furo-pyridine structure can enhance biological activity. For example, substituents at specific positions of the pyridine ring have been shown to influence potency and selectivity against various biological targets .
Case Studies
- Antiviral Activity : A case study involving the evaluation of a series of pyridine derivatives against SARS-CoV-2 demonstrated that structural modifications could lead to significant antiviral effects, with some compounds achieving IC50 values in the low micromolar range .
- Anticancer Studies : Another investigation assessed the cytotoxic effects of pyrrolo-pyridine derivatives on cancer cell lines, revealing promising results for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
